molecular formula C12H16BrClN4O2 B2504765 1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one CAS No. 2411247-93-1

1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one

Cat. No.: B2504765
CAS No.: 2411247-93-1
M. Wt: 363.64
InChI Key: QLIIINORTHNMHE-UHFFFAOYSA-N
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Description

1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one is a complex organic compound that features a piperazine ring substituted with a bromomethoxypyrimidine moiety and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one typically involves multiple steps. One common approach is to start with the preparation of 5-bromo-4-methoxypyrimidine, which is then reacted with piperazine to form 5-bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine . This intermediate is then subjected to further reactions to introduce the chloropropanone group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The chloropropanone group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industrial Chemistry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets in biological systems. The piperazine ring and the bromomethoxypyrimidine moiety are likely to play key roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one is unique due to the presence of both a bromomethoxypyrimidine moiety and a chloropropanone group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[4-(5-bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN4O2/c1-8(14)11(19)17-3-5-18(6-4-17)12-15-7-9(13)10(16-12)20-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIINORTHNMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=C(C(=N2)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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